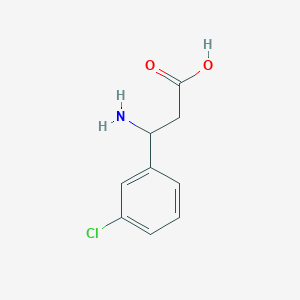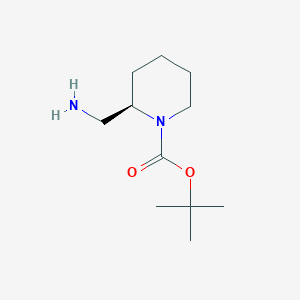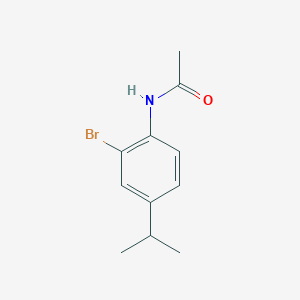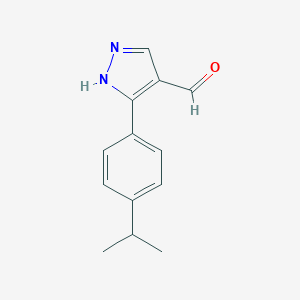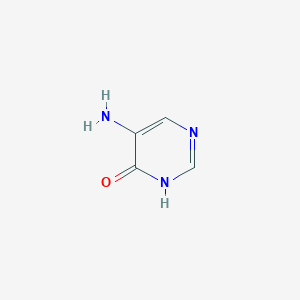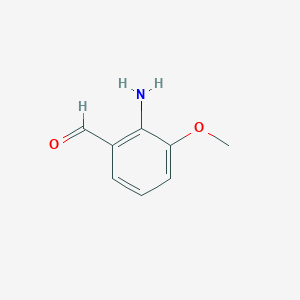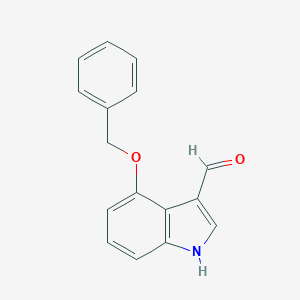![molecular formula C14H18N2 B112977 [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine CAS No. 756435-66-2](/img/structure/B112977.png)
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine: is an organic compound with the molecular formula C14H18N2 It is a derivative of naphthalene and is characterized by the presence of two methyl groups attached to the nitrogen atoms of the ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of 1-naphthylamine with 2-chloroethanamine: This method involves the nucleophilic substitution reaction where 1-naphthylamine reacts with 2-chloroethanamine under controlled conditions to form [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine.
Reaction of 1-bromonaphthalene with ethylenediamine: In this method, 1-bromonaphthalene reacts with ethylenediamine, followed by methylation of the resulting product to obtain this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed:
Oxidation products: Oxidized derivatives of the naphthalene ring.
Reduction products: Reduced forms of the ethane-1,2-diamine moiety.
Substitution products: Various substituted derivatives depending on the substituting agents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in organic synthesis as an intermediate for the preparation of other compounds.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of dyes and pigments due to its chromophoric properties.
- Applied in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved in these interactions are often complex and depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-dimethyl-1-naphthylamine: Similar structure but lacks the ethane-1,2-diamine moiety.
1-naphthylamine: Lacks the dimethyl and ethane-1,2-diamine groups.
Ethylenediamine: Lacks the naphthalene ring and dimethyl groups.
Uniqueness: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine is unique due to the presence of both the naphthalene ring and the dimethylated ethane-1,2-diamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYSDVTOUQHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


